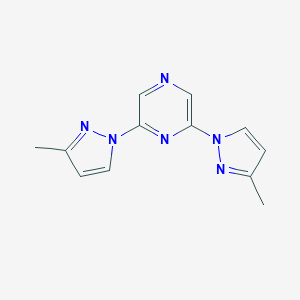
Pyrazine, 2,6-bis(3-methyl-1H-pyrazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 2,6-bis(3-methyl-1H-pyrazol-1-yl)- is a heterocyclic compound that has gained significant attention from researchers due to its potential applications in various fields of science. This compound is commonly known as BMH-21 and has been synthesized using different methods.
Mécanisme D'action
BMH-21 exerts its anti-cancer effects by selectively inducing DNA damage in cancer cells. This is achieved by inhibiting the activity of a protein called RAD52, which is involved in DNA repair. Inhibition of RAD52 leads to the accumulation of DNA damage, ultimately resulting in cell cycle arrest and cell death. BMH-21 has also been shown to inhibit the activity of another protein called PARP1, which is involved in DNA repair and cell survival.
Effets Biochimiques Et Physiologiques
BMH-21 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, BMH-21 has been found to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMH-21 is its selectivity towards cancer cells. This makes it a promising candidate for the development of cancer therapies with fewer side effects than traditional chemotherapy. However, one of the limitations of BMH-21 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on BMH-21. One potential area of research is the development of more efficient synthesis methods that can produce larger quantities of BMH-21. Another area of research is the investigation of BMH-21's potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of BMH-21 and to identify any potential side effects. Finally, BMH-21 could be investigated for its potential use in combination therapies with other anti-cancer agents.
Méthodes De Synthèse
The synthesis of BMH-21 has been achieved using various methods. One of the most common methods involves the reaction of 3-methyl-1H-pyrazole with 2,6-dichloropyrazine in the presence of a base. The resulting product is then treated with hydrazine hydrate to yield BMH-21. Another method involves the reaction of 2,6-dichloropyrazine with 3-methyl-1H-pyrazole in the presence of a palladium catalyst.
Applications De Recherche Scientifique
BMH-21 has been extensively studied for its potential applications in cancer treatment. It has been found to selectively inhibit the proliferation of cancer cells by inducing DNA damage and cell cycle arrest. BMH-21 has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition to its anti-cancer properties, BMH-21 has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
612820-39-0 |
|---|---|
Nom du produit |
Pyrazine, 2,6-bis(3-methyl-1H-pyrazol-1-yl)- |
Formule moléculaire |
C12H12N6 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2,6-bis(3-methylpyrazol-1-yl)pyrazine |
InChI |
InChI=1S/C12H12N6/c1-9-3-5-17(15-9)11-7-13-8-12(14-11)18-6-4-10(2)16-18/h3-8H,1-2H3 |
Clé InChI |
SXJRQAPLRWJUCQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)C2=CN=CC(=N2)N3C=CC(=N3)C |
SMILES canonique |
CC1=NN(C=C1)C2=CN=CC(=N2)N3C=CC(=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



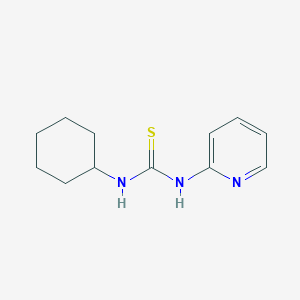

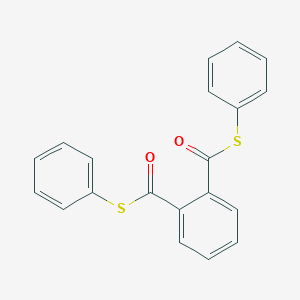
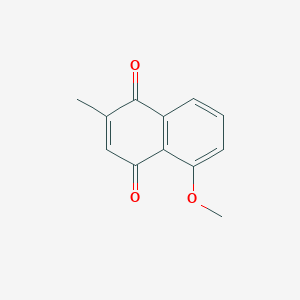
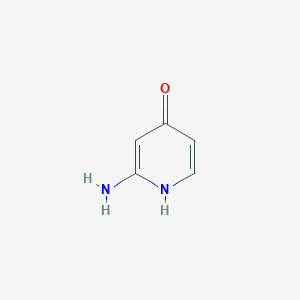
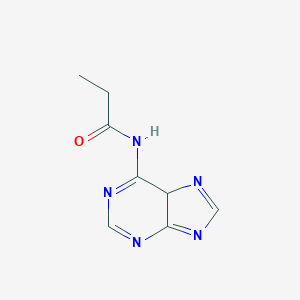
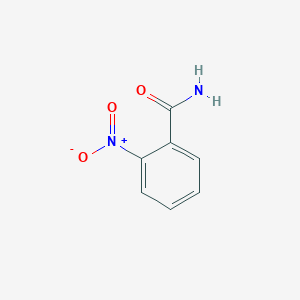
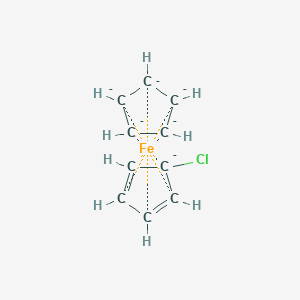
![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)
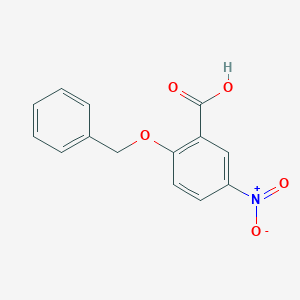

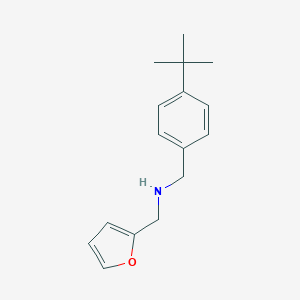
![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)
